molecular formula C7H7BO4 B083988 4-Carboxyphenylboronic acid CAS No. 14047-29-1

4-Carboxyphenylboronic acid

Cat. No.: B083988
CAS No.: 14047-29-1
M. Wt: 165.94 g/mol
InChI Key: SIAVMDKGVRXFAX-UHFFFAOYSA-N
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Description

4-Carboxyphenylboronic acid (4-CPBA) is an organoboron compound with the molecular formula C₇H₇BO₄. Its structure combines a boronic acid group (–B(OH)₂) and a carboxylic acid group (–COOH) on a phenyl ring (HO₂CC₆H₄B(OH)₂). This dual functionality enables unique reactivity and applications in organic synthesis, materials science, and biomedicine. Key properties include:

  • Solubility: Enhanced solubility in polar solvents (e.g., water, ethanol) compared to non-polar substituted phenylboronic acids .
  • Reactivity: The electron-withdrawing –COOH group modulates the boronic acid's Lewis acidity, influencing its binding to diols (e.g., saccharides) and participation in Suzuki-Miyaura cross-couplings .
  • Applications: Used in sensors, drug delivery systems, and as a linker in polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Carboxyphenylboronic Acid typically involves the following steps:

    Esterification Reaction: Iodobenzoic acid is used as the starting material, which undergoes esterification to form an ester intermediate.

    Boron Acidification Reaction: The ester intermediate is then subjected to boron acidification, introducing the boronic acid group.

    Hydrolysis Reaction: Finally, the ester is hydrolyzed to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and simple post-processing steps, making it suitable for large-scale production .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

4-CPBA serves as a boronic acid coupling partner in Suzuki reactions, forming biaryl carboxylic acids. This reaction is catalyzed by palladium complexes under mild conditions.

Substrate Catalyst Conditions Yield Application
Aryl bromides (electron-withdrawing groups)Pd(PPh₃)₄K₂CO₃, H₂O/EtOH, 80°C72-89%Synthesis of biaryl-2-carboxylic acids
Polystyrene latexPd(OAc)₂Aqueous phase, 25°CN/AFunctionalization of nanomaterials

Key Findings :

  • The carboxyl group enhances solubility in polar solvents, facilitating aqueous-phase reactions .

  • Electron-withdrawing substituents on aryl bromides improve coupling efficiency .

Esterification and Derivatization

4-CPBA undergoes esterification with alcohols or reacts with amines to form boronate esters or amides, essential for polymer modification and drug conjugation.

Reaction Type Reagents Product Application
EsterificationMethanol, H₂SO₄Methyl 4-boronobenzoateIntermediate for liquid crystals
Amide FormationPolyvinylamineBoronic acid-decorated polymerspH-sensitive drug delivery systems

Mechanistic Insight :

  • The boronic acid group reacts with diols or amines via reversible covalent bonds, enabling dynamic materials design .

Condensation Reactions

4-CPBA participates in condensation reactions to form stable complexes or hybrid materials.

Reaction Partners Conditions Outcome
With hydrazide derivativesHydrazideAcidic hydrolysis, RTCyclized heterocycles
With chitosanChitosan nanoparticlesEDC/NHS coupling, 25°CTumor-targeting drug carriers

Notable Applications :

  • Chitosan-4-CPBA conjugates show enhanced tumor penetration due to sialic acid binding .

  • Condensation with hydrazides yields bioactive isoquinolones .

Coordination and Corrosion Inhibition

4-CPBA acts as a corrosion inhibitor for steel in CO₂-rich environments through surface adsorption.

Study Parameters Results Mechanism
Concentration: 0.5–2.0 mM89% inhibition efficiencyAdsorption via B–O–Fe bonds and carboxylate interactions
Temperature: 25–60°CFollows Langmuir isothermPhysisorption dominant at higher temperatures

Research Implications :

  • Synergistic effects between boronic acid and carboxyl groups enhance adsorption stability .

Supramolecular Self-Assembly

4-CPBA forms redox-sensitive micelles for co-delivery of anticancer drugs like camptothecin and gemcitabine.

Assembly Method Key Features Biological Performance
Co-assembly with PEGRod-shaped micelles3.2-fold higher tumor accumulation vs. free drugs
Glutathione-responsiveZwitterionic surface78% tumor growth inhibition in mice

Advantages :

  • The carboxyl group enables pH-dependent drug release in tumor microenvironments .

Oxidative Hydroxylation

Under ruthenium catalysis, 4-CPBA undergoes aerobic oxidation to form phenolic derivatives.

Catalyst Oxidant Yield Selectivity
Ru(bpy)₃Cl₂Air (O₂)85%Para > ortho

Reaction Conditions :

  • Visible light initiation improves reaction efficiency .

Functionalization of Nanomaterials

4-CPBA modifies silicon nanowires (SiNWs) and quantum dots (QDs) for biosensing applications.

Nanomaterial Functionalization Application
Poly-SiNWBoronate ester linkageDopamine detection (LOD: 10 nM)
CdSe/ZnS QDsSurface conjugationpH-sensitive fluorescence imaging

Mechanism :

  • Boronic acid binds cis-diols on biomolecules, enabling selective detection .

Scientific Research Applications

Antitumor Activity

CPBA has been utilized in the development of targeted drug delivery systems, particularly for cancer treatment. Research has shown that nanoparticles modified with CPBA can enhance the targeting of drugs to tumor cells. For instance, chitosan nanoparticles functionalized with CPBA demonstrated improved cellular uptake and tumor penetration compared to non-decorated nanoparticles. This modification allows for better drug accumulation in tumor sites due to the interaction between CPBA and over-expressed sialic acid residues on cancer cells .

Case Study: Chitosan Nanoparticles

  • Objective: Evaluate the efficacy of CPBA-decorated chitosan nanoparticles (PBA-CS NPs) in drug delivery.
  • Methodology: The study involved in vitro and in vivo assessments using H22 tumor-bearing mice.
  • Findings: PBA-CS NPs showed superior antitumor effects, deeper penetration into tumor tissues, and prolonged survival rates compared to free drugs and non-decorated nanoparticles .

Detection of Biomolecules

CPBA has been functionalized onto gold nanoparticles to enhance the sensitivity of fluorescent sensors for detecting sialic acid. This application is crucial for diagnosing diseases associated with altered sialic acid levels, such as cancer .

Case Study: Gold Nanoparticles Functionalization

  • Objective: Develop a colorimetric sensor for sialic acid detection using 4-carboxyphenylboronic acid-functionalized gold nanoparticles.
  • Methodology: The performance of these sensors was evaluated against standard detection methods.
  • Findings: The functionalized nanoparticles exhibited improved sensitivity and specificity for sialic acid detection, indicating their potential use in clinical diagnostics .

Magnetic Nanoparticles

CPBA has been employed to functionalize magnetic iron oxide nanoparticles (MNPs) for the extraction of nucleic acids from various biological samples. This method is particularly effective for isolating genomic DNA and RNA from genetically modified seeds and virus-infected plants.

Case Study: Magnetic Iron Oxide Nanoparticles

  • Objective: Extract total nucleic acids from seeds using CPBA-MNPs.
  • Methodology: The extraction process was optimized for different seed types, followed by real-time quantitative PCR analysis.
  • Findings: The nucleic acids extracted were of high quality and suitable for detecting genetically modified organisms (GMOs) and seed-borne viruses .

Organic Synthesis

CPBA serves as an important reagent in organic synthesis due to its unique properties. It is used in various reactions, including Suzuki coupling reactions, where it acts as a boron source to form carbon-boron bonds.

Table: Overview of Applications of this compound

Application AreaSpecific Use CaseKey Findings/Outcomes
Medicinal ChemistryTumor-targeted drug deliveryEnhanced drug accumulation in tumors; improved survival rates
BiosensingDetection of sialic acidImproved sensitivity and specificity in clinical diagnostics
Nucleic Acid ExtractionExtraction from genetically modified seedsHigh-quality nucleic acids suitable for PCR analysis
Organic SynthesisReagent in Suzuki coupling reactionsEffective formation of carbon-boron bonds

Mechanism of Action

The mechanism of action of 4-Carboxyphenylboronic Acid involves its ability to form stable covalent bonds with diols and other molecules. This property is utilized in various reactions, such as Suzuki coupling, where it forms biaryl compounds by coupling with halides in the presence of a palladium catalyst. The boronic acid group interacts with molecular targets, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Reactivity in Suzuki-Miyaura Coupling Reactions

The electronic effects of substituents significantly influence reaction efficiency. Below is a comparison of 4-CPBA with phenylboronic acid (PBA), 4-fluorophenylboronic acid (4-FPBA), and 4-vinylphenylboronic acid (4-VPBA) in coupling with 1-bromo-4-fluorobenzene using a Pd-based catalyst :

Boronic Acid Substituent Electronic Effect Conversion at 70°C (%) Conversion at 110°C (%)
Phenylboronic acid –H Neutral 95 99
4-Fluorophenylboronic acid –F –I (EWG) 92 98
4-Carboxyphenylboronic acid –COOH –I (EWG) 75 85
4-Vinylphenylboronic acid –CH₂CH₂ +I (EDG) 50 70

Key Findings :

  • 4-CPBA’s –COOH group reduces reactivity compared to PBA and 4-FPBA due to steric hindrance and strong electron withdrawal, slowing transmetalation in Pd-catalyzed reactions .
  • 4-VPBA’s electron-donating vinyl group (–CH₂CH₂) further lowers conversion, highlighting the importance of substituent electronic effects .

Adsorption Efficiency in Resin Materials

4-CPBA-modified resins exhibit superior boronic acid loading compared to other functionalized resins, enhancing adsorption of diols like 1,3-propanediol :

Resin Type Boronic Acid Loading (mmol/g) Chloromethyl Site Utilization (%)
PS-SBT (4-CPBA-modified) 1.220 16
PS-SB-Cs 0.668 9
PS-SB-Na 0.790 11

Key Findings :

  • The –COOH group in 4-CPBA facilitates covalent anchoring to resins, maximizing boronic acid density and diol-binding capacity .

Sensor Performance

4-CPBA’s –COOH group enhances sensor design by enabling covalent conjugation to substrates. A comparison with other boronic acids in glucose and sialic acid detection :

Sensor Platform Analyte Detection Range LOD Selectivity Notes
ZIF-67/4-CPBA (Electrochemical) Glucose 50–500 mg/dL 9.87 mg/dL Resists uric acid, NaCl
ZIF-67/4-CPBA (Optical) Glycated Hb 4.7–11.3% 3.7% No cross-reactivity
Boro-S/N-dGQDs/4-CPBA (Fluor.) Sialic Acid 6.4–11 ng/mL 0.0068% RSD Stable in dairy matrices

Key Findings :

  • 4-CPBA’s –COOH group improves immobilization on metal-organic frameworks (MOFs) and quantum dots, enhancing sensor stability and selectivity .

Solubility and Functionalization

4-CPBA’s solubility in aqueous and polar solvents contrasts with hydrophobic analogs like 4-biphenylboronic acid (solubility: ~0.1 mg/mL in water). This property enables applications in biomedical hydrogels and aqueous-phase reactions .

Biological Activity

4-Carboxyphenylboronic acid (CPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and potential applications in drug delivery systems, supported by relevant research findings and case studies.

This compound is characterized by the following chemical properties:

  • Chemical Formula : C7_7H7_7BO4_4
  • Molecular Weight : 165.94 g/mol
  • Structure : Contains a phenyl ring with a carboxylic acid group and a boronic acid group, which facilitates interactions with diols and other biomolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of CPBA through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines :
    • CPBA has been tested against several human cancer cell lines, showing significant cytotoxic effects. For example, palladium nanoparticles supported on silica, functionalized with CPBA, exhibited high cytotoxicity comparable to established anticancer agents .
    • A study reported that CPBA-functionalized carbon dots demonstrated effective targeting and staining of HeLa cancer cells, indicating potential for real-time imaging and therapeutic applications .
  • Mechanism of Action :
    • The compound's interaction with vicinal diols allows it to form borate esters, which can disrupt cellular processes essential for cancer cell survival. This mechanism underlies its use in targeted therapies .

Antibacterial Activity

CPBA also exhibits antibacterial properties, particularly against resistant strains:

  • Inhibition of β-lactamase :
    • CPBA has been identified as an inhibitor of β-lactamase enzymes in Escherichia coli, which are responsible for antibiotic resistance. This suggests its potential role in enhancing the efficacy of β-lactam antibiotics .

Drug Delivery Applications

The unique properties of CPBA make it suitable for drug delivery systems:

  • pH-Responsive Release :
    • Research indicates that CPBA-modified mesoporous silica nanoparticles can regulate insulin release in diabetic models, demonstrating a hypoglycemic effect while maintaining safety in vitro . This pH-responsive behavior is crucial for targeted drug delivery in pathological conditions such as cancer and diabetes.
  • Fluorescent Probes :
    • CPBA-functionalized carbon dots have been developed as fluorescent probes for detecting catecholamines. These probes leverage the selective binding of CPBA to catechol structures, facilitating biosensing applications .

Study 1: Cytotoxicity Evaluation

In vitro tests were conducted using palladium nanoparticles supported on mesoporous silica functionalized with CPBA against five different cancer cell lines. The results indicated high cytotoxicity levels, with some formulations showing enhanced activity compared to traditional metal complex-based systems .

Study 2: Diabetes Management

A study involving mesoporous silica nanoparticles modified with CPBA demonstrated effective insulin loading and release under hyperglycemic conditions. This approach not only highlights the compound's versatility but also its potential application in managing diabetes through targeted therapy .

Summary of Findings

Biological ActivityDescriptionReferences
AnticancerHigh cytotoxicity against various cancer cell lines; effective as a fluorescent probe
AntibacterialInhibitor of β-lactamase; enhances antibiotic efficacy
Drug DeliverypH-responsive insulin release; potential for targeted therapy

Q & A

Basic Research Questions

Q. What are common synthesis methods for 4-CPBA and its derivatives?

  • Answer: 4-CPBA can be synthesized via hydrothermal methods using biomass precursors like bone meal, where carbonization and heteroatom doping are achieved under controlled temperatures (e.g., 200°C for 8–12 hours) . Alternatively, amidation reactions with amino acids (e.g., L-lysine) or DNA oligonucleotides utilize coupling agents such as TBTU in DMF/carbonate buffer mixtures . These methods prioritize green chemistry principles, minimizing toxic byproducts.

Q. How is structural characterization of 4-CPBA performed experimentally?

  • Answer: Key techniques include:

  • XRD: To confirm crystallinity and interlayer spacing (e.g., peaks at 2θ = 17.70°–36.72° for boron-doped graphene quantum dots (GQDs)) .
  • FT-IR: Identifies functional groups (e.g., C=O stretching at 1637 cm⁻¹, B-O vibrations at 1272 cm⁻¹) .
  • XPS: Validates elemental composition and bonding states (e.g., C1s peaks at 284.48 eV for C=C and 288.43 eV for O-C=O) .

Q. What role does pH play in modulating 4-CPBA-based fluorescence sensors?

  • Answer: Protonation/deprotonation of carboxylic groups on 4-CPBA-functionalized GQDs (Boro-S/N-dGQDs) alters fluorescence intensity. At pH 3–5, protonation increases fluorescence, while deprotonation at pH 9–11 reduces it due to aggregation . Optimal fluorescence occurs at pH 7 (zeta potential: -34.8 mV), ensuring stability in aqueous environments .

Advanced Research Questions

Q. How does 4-CPBA functionalization enhance sensor selectivity for sialic acid detection?

  • Answer: 4-CPBA’s boronic acid moiety binds specifically to sialic acid’s 1,2-diol groups via reversible esterification. This interaction causes fluorescence quenching in Boro-S/N-dGQDs, enabling detection limits as low as 6.04 ng/mL. Interference studies with NaCl, urea, and metal ions confirm specificity . Real-time analysis in dairy products (e.g., yogurt, cheese) uses hydrolysis with HCl to release free sialic acid for quantification .

Q. What computational methods predict 4-CPBA’s electronic and spectral properties?

  • Answer: Density functional theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) model molecular geometry, vibrational frequencies, and frontier orbitals. Tools like Gaussian 09 and SPARTAN’14 simulate UV-Vis spectra (e.g., π→π* transitions at 215–340 nm) and electrostatic potential maps, aiding in understanding reactivity .

Q. How does 4-CPBA improve glycoprotein adsorption in biomedical applications?

  • Answer: In magnetic composites (e.g., Fe₃O₄@SiO₂@PAMA-CPBA), 4-CPBA enables selective glycoprotein binding via B–N coordination and hydrogen bonding. At neutral pH, electrostatic repulsion between the composite and non-glycosylated proteins (e.g., transferrin) enhances specificity, while alkaline conditions release captured glycoproteins .

Q. What mechanisms underlie 4-CPBA’s role in adhesive materials?

  • Answer: In soy protein adhesives, 4-CPBA forms boroxine rings via dehydration, creating covalent bonds with Gln-Lys isopeptide linkages. FT-IR confirms amide bond formation (1637 cm⁻¹), while tensile strength tests show a 120% improvement compared to unmodified adhesives .

Q. How is 4-CPBA used in postsynthetic DNA modification?

  • Answer: 4-CPBA is ligated to oligonucleotides via amide bonds using TBTU/triethanolamine. MALDI-TOF confirms successful conjugation (mass shift ~165.94 Da). Orthogonal Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows dual labeling with fluorophores, enabling applications in saccharide-sensing aptamers .

Q. Methodological Notes

  • Fluorescence Optimization: Use spectrofluorometry with λexem = 360/425 nm for Boro-S/N-dGQDs. Calibrate with sialic acid standards (50–1000 ng/mL) .
  • Synthetic Reproducibility: Monitor reaction progress via HPLC for purity (>97%) and ζ-potential measurements for colloidal stability .
  • DFT Parameters: Include solvent effects (e.g., PCM model) and vibrational scaling factors (0.961) for accurate spectral predictions .

Properties

IUPAC Name

4-boronobenzoic acid
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InChI

InChI=1S/C7H7BO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H,9,10)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAVMDKGVRXFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)O)(O)O
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Molecular Formula

C7H7BO4
Record name 4-carboxyphenylboronic acid
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DSSTOX Substance ID

DTXSID20930850
Record name 4-Boronobenzoic acid
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Molecular Weight

165.94 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 4-Carboxyphenylboronic acid
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CAS No.

14047-29-1
Record name 4-Carboxyphenylboronic acid
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Record name 4-Boronobenzoic acid
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Record name 4-CARBOXYPHENYLBORONIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 4-methylphenylboronic acid (34 g, 0.25 mol) in aqueous sodium hydroxide (0.5 N, 1000 mL) was added potassium permanganate (83 g, 0.53 mol) while keeping the temperature at 35-40° C. After the addition the reaction was filtered and the filtrate acidified with concentrated hydrochloric acid (65 mL). The product was filtered off. A yield of 29.6 g was obtained. M.p. 228° C.
Quantity
34 g
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83 g
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1000 mL
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Synthesis routes and methods II

Procedure details

14.5 g (100 mmol) of 4-cyanophenylboronic acid were dissolved in a mixture of 11 g (200 mmol) of potassium hydroxide and 10 g of water in 100 ml of methanol, and the mixture was refluxed until the evolution of ammonia gas was complete, giving 14.9 g (90 mmol) of 4-carboxyphenylboronic acid.
Quantity
14.5 g
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reactant
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11 g
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reactant
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10 g
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reactant
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100 mL
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solvent
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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